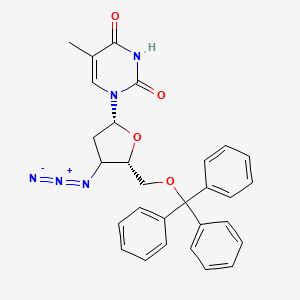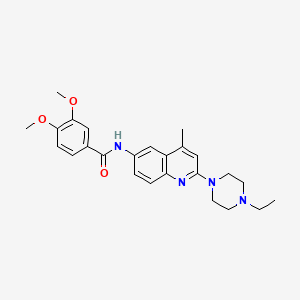
Antitumor agent-83
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-83 is a promising compound in the field of cancer research. It acts as an activator of the pro-apoptotic protein BAX, significantly inhibiting tumor cell proliferation and mediating cell apoptosis through BAX’s conformational activation . This compound has shown robust metabolic stability and an in vitro cytochrome P450 spectrum, making it a valuable candidate for further research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-83 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Preparation of the core structure through cyclization reactions.
Step 2: Functionalization of the core structure using various reagents and catalysts.
Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-83 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Antitumor agent-83 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the activation of pro-apoptotic proteins and the mechanisms of cell apoptosis.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cancer cell lines.
Industry: Potentially used in the development of new anticancer drugs and therapeutic strategies.
Mécanisme D'action
The mechanism of action of antitumor agent-83 involves the activation of the pro-apoptotic protein BAX. This activation induces conformational changes in BAX, leading to the release of cytochrome c from the mitochondria and the initiation of the apoptotic pathway . The compound also inhibits the cell cycle in A549 cells, further contributing to its antitumor effects .
Comparaison Avec Des Composés Similaires
Cisplatin: A platinum-containing antitumor agent that forms DNA adducts, leading to apoptosis.
Carboplatin: A derivative of cisplatin with similar mechanisms of action but reduced toxicity.
Oxaliplatin: Another platinum-based compound with a different spectrum of activity and reduced side effects.
Uniqueness of Antitumor Agent-83: this compound is unique in its specific activation of the pro-apoptotic protein BAX, which distinguishes it from other antitumor agents that primarily target DNA or other cellular components . This unique mechanism of action makes it a valuable addition to the arsenal of anticancer therapies.
Propriétés
Formule moléculaire |
C29H30N6O2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-5-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H30N6O2/c1-33(2)24-17-19-34(20-18-24)28(36)22-13-15-25(16-14-22)35-29(37)27(31-30-23-11-7-4-8-12-23)26(32-35)21-9-5-3-6-10-21/h3-16,24,32H,17-20H2,1-2H3 |
Clé InChI |
CWLSSZPUOGCGRF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)



![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
